molecular formula C7H16Cl2N2OS B13477894 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride

7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride

Cat. No.: B13477894
M. Wt: 247.19 g/mol
InChI Key: RSBIOLLKUQPPJD-UHFFFAOYSA-N
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Description

7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an imino group within its spirocyclic framework. The dihydrochloride form indicates that it is a salt with two chloride ions, which can influence its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common approach is to start with a suitable precursor containing the necessary functional groups and then induce cyclization under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, efficient reaction conditions, and robust purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride involves its interaction with specific molecular targets. The imino group and sulfur atom within the spirocyclic structure can form interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride stands out due to its specific spirocyclic structure and the presence of both an imino group and a sulfur atom.

Properties

Molecular Formula

C7H16Cl2N2OS

Molecular Weight

247.19 g/mol

IUPAC Name

7-imino-7λ6-thia-1-azaspiro[4.4]nonane 7-oxide;dihydrochloride

InChI

InChI=1S/C7H14N2OS.2ClH/c8-11(10)5-3-7(6-11)2-1-4-9-7;;/h8-9H,1-6H2;2*1H

InChI Key

RSBIOLLKUQPPJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=N)(=O)C2)NC1.Cl.Cl

Origin of Product

United States

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